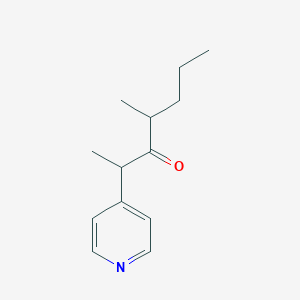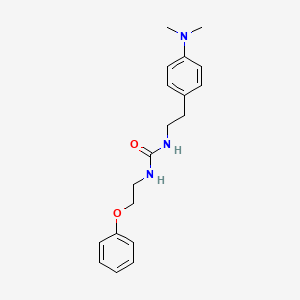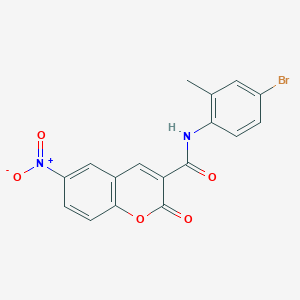![molecular formula C22H14ClFN4O2S B2408740 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326916-82-8](/img/structure/B2408740.png)
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H14ClFN4O2S and its molecular weight is 452.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study by Vlasov et al. (2021) focused on the synthesis of novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, which demonstrated better antimicrobial activity than the reference drug Streptomycin. This suggests potential applications in developing new antimicrobial agents (Vlasov et al., 2021).
Antifungal Activity
Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives, including a structure related to the compound . These compounds showed excellent in vitro antibacterial and antifungal activity, indicating potential use in antifungal therapies (Maddila et al., 2016).
Fluorescent Properties
Ho and Yao (2009) synthesized novel 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, which displayed intense blue to yellow-green fluorescence in ethyl acetate and acetone solutions. This suggests potential applications in fluorescence-based assays or imaging technologies (Ho & Yao, 2009).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) reported on thiazolopyrimidine derivatives that showed significant antinociceptive and anti-inflammatory activities, suggesting potential use in pain management and anti-inflammatory therapies (Selvam et al., 2012).
Plant Growth Stimulation
Pivazyan et al. (2019) explored the synthesis of new derivatives including pyrimidine fragments, which demonstrated a pronounced plant growth stimulating effect. This indicates potential agricultural applications, particularly in enhancing plant growth (Pivazyan et al., 2019).
Anticancer Activity
Hafez et al. (2016) synthesized novel pyrazole derivatives including pyrimidine derivatives and evaluated them for anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, indicating potential therapeutic applications in cancer treatment (Hafez et al., 2016).
Enzymatic Activity Inhibition
Bekircan et al. (2015) investigated compounds derived from a similar structure for their lipase and α-glucosidase inhibition. The compounds showed significant inhibitory activity, suggesting potential applications in treating conditions like diabetes or obesity (Bekircan et al., 2015).
Antioxidant Activity
Kotaiah et al. (2012) synthesized novel compounds with antioxidant properties, indicating potential use in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Pesticidal Activities
Liu et al. (2021) designed and synthesized pyrimidin-4-amine derivatives with pesticidal activities, suggesting applications in agriculture as pesticides (Liu et al., 2021).
properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O2S/c1-12-17-21(25-11-28(22(17)29)10-13-6-2-5-9-16(13)24)31-18(12)20-26-19(27-30-20)14-7-3-4-8-15(14)23/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWXTBVKBKULNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3F)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)


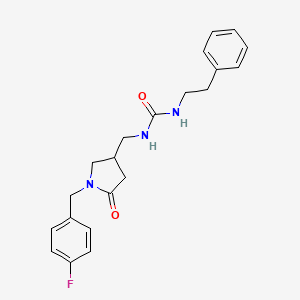
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
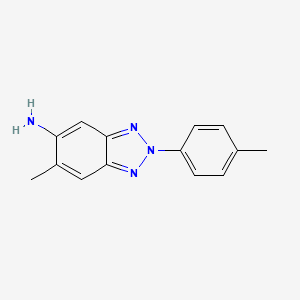
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

